molecular formula C10H13NO B1397786 2-(Pyridin-3-yl)cyclopentan-1-ol CAS No. 1247593-98-1

2-(Pyridin-3-yl)cyclopentan-1-ol

Cat. No. B1397786
M. Wt: 163.22 g/mol
InChI Key: SOLROTABCALFNY-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yl)cyclopentan-1-ol” is a chemical compound used in scientific research. It has diverse applications ranging from pharmaceuticals to materials science. The molecular formula of this compound is C10H13NO .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)cyclopentan-1-ol” consists of a cyclopentanol ring attached to a pyridine ring at the 3-position . The molecular weight of this compound is 163.22 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Pyridin-3-yl)cyclopentan-1-ol” are not available, pyridine derivatives are known to participate in a variety of chemical reactions. These can include nucleophilic substitutions, electrophilic substitutions, and redox reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Cyclopentan-1-ol Derivatives : Research by Rusnac et al. (2020) explored the synthesis of various compounds including substituted cyclohexanol derivatives through the condensation reaction between 2-acetylpyridine and 2-formylpyridine. They proposed mechanisms for these chemical transformations, which are crucial for understanding the synthesis of 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives (Rusnac et al., 2020).

  • Conformational Studies and Cyclisation : Blaney et al. (1972) conducted cyclisation studies on related compounds, providing valuable insights into the conformational properties of similar molecules. This research contributes to understanding the molecular structure of 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives (Blaney et al., 1972).

Applications in Various Fields

  • Antimicrobial and Antioxidant Activity : The study by Rusnac et al. (2020) also investigated the antimicrobial and antioxidant activities of the synthesized compounds, finding moderate antifungal activity. This suggests potential applications of 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives in antibacterial and antifungal areas (Rusnac et al., 2020).

  • Luminescent and Magnetic Properties : A study by Cui et al. (2013) on metal-organic frameworks with cyclopentanetetracarboxylic acid, a structurally related compound, revealed significant insights into their luminescent and magnetic properties. These properties may extend to 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives, suggesting applications in materials science (Cui et al., 2013).

  • Photophysics and Electrochemical Properties : Research on π-conjugated compounds, including those with pyridine rings, by Branowska et al. (2015), offers insights into their photophysical and electrochemical properties, relevant for electronic and photonic applications (Branowska et al., 2015).

  • Pharmaceutical Applications : The study by Zhu et al. (2019) involving the formation of iron(III) complexes with pyridin-2-ylmethanamine suggests potential pharmaceutical applications, particularly in photodynamic therapy for cancer treatment. This indicates that 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives could be explored for similar applications (Zhu et al., 2019).

properties

IUPAC Name

2-pyridin-3-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-5-1-4-9(10)8-3-2-6-11-7-8/h2-3,6-7,9-10,12H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLROTABCALFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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